4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione
Overview
Description
4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione is an organic compound with the molecular formula C7H8S3 It is known for its unique structure, which includes a dithiole ring fused to a tetrahydrobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione typically involves the reaction of 1,2-dithiol-3-thione with tetrahydrobenzene derivatives. One common method includes the use of elemental sulfur and phosphorus pentasulfide (P2S5) in refluxing xylene. This reaction yields this compound as the major product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding dithiol.
Substitution: It can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding dithiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antioxidant and its role in modulating biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by acting as an antioxidant. The compound can scavenge free radicals and reduce oxidative damage in cells. Additionally, it may interact with specific enzymes and proteins, influencing cellular signaling pathways and gene expression .
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydro-1,3-benzodithiole-2-thione
- 3H-1,2-Benzodithiole-3-thione
Comparison: 4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione is unique due to its specific ring structure and the presence of the thione group. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity. For instance, its antioxidant properties are more pronounced compared to 4,5,6,7-Tetrahydro-1,3-benzodithiole-2-thione .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzodithiole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPWNYMVKHOGRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)SS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879102 | |
Record name | Tetrahydro-1,2-benzodithiole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14085-34-8 | |
Record name | 4,5,6,7-Tetrahydro-3H-1,2-benzodithiole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14085-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-1,2-benzodithiole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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